molecular formula C16H15N3O B10796625 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

Cat. No.: B10796625
M. Wt: 265.31 g/mol
InChI Key: HVGHCSSLTYMRRT-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a synthetic tricyclic quinazolinone derivative designed for pharmaceutical and medicinal chemistry research. This compound features a fused pyrazolo-quinazoline core structure, a scaffold known to exhibit a wide range of biological activities. Tricyclic quinazolinones are recognized as privileged structures in drug discovery due to their similarity to alkaloids like deoxyvasicinone and mackinazolinone, which are found in naturally active compounds . Based on its structural relationship to well-characterized analogs, this compound is a candidate for investigating cholinesterase inhibition for neurodegenerative disease research . The mechanism of action for such analogs often involves targeted enzyme inhibition; related compounds have been shown to act as acetylcholinesterase (AChE) inhibitors, potentially through interactions with the enzyme's active site, including hydrogen bonding and π-π stacking . Beyond neuroscience, the quinazolinone core is frequently associated with anticancer , antiviral , and antimicrobial properties in scientific literature, making this compound a versatile building block for developing novel bioactive agents. Researchers can utilize this intermediate to explore structure-activity relationships (SAR), particularly through modifications on the phenyl ring or the tetrahydropyrazole moiety, to optimize potency and selectivity for specific therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGHCSSLTYMRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Enaminone Formation : Dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with formamide to yield formylated dimedone.

  • Condensation with Aminopyrazole : The enaminone intermediate reacts with 3-aminopyrazole derivatives under ultrasonic irradiation (40 kHz, 50–60°C).

  • Catalytic System : KHSO₄ (10 mol%) in aqueous ethanol promotes cyclodehydration.

Performance Metrics

ParameterValue
Reaction Time20–40 min
Yield82–89%
Regioselectivity>95%

This method emphasizes environmental friendliness, avoiding toxic solvents and leveraging energy-efficient ultrasonication.

Multi-Step Condensation and Cyclization

Anthem Pharmaceutical Research LLC and Interbioscreen Ltd. (key suppliers of the compound) employ classical multi-step protocols:

Stepwise Synthesis

  • Formation of Tetrahydroquinazolinone : Cyclohexanone derivatives undergo condensation with urea or thiourea to form the quinazolinone core.

  • Pyrazole Ring Introduction : Phenylhydrazine reacts with the quinazolinone intermediate at elevated temperatures (120–140°C) in acetic acid.

  • Reduction and Oxidation : Selective reduction of the quinazoline ring followed by oxidation at the C9 position yields the final alcohol derivative.

Challenges

  • Byproduct Formation : Competing reactions at the C9 position necessitate careful stoichiometric control.

  • Purification : Chromatographic separation is often required to isolate the target compound from regioisomers.

Solvent-Free Mechanochemical Synthesis

Emerging approaches utilize ball milling for solvent-free synthesis, though direct applications to the target compound remain exploratory.

Protocol Overview

  • Reactant Mixing : Solid-state reactants (e.g., dimedone, phenylhydrazine) are combined with a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Mechanochemical Activation : High-energy ball milling (400–600 rpm, 1–2 h) induces cyclocondensation.

Benefits

  • Sustainability : Eliminates solvent waste.

  • Scalability : Suitable for gram-scale production with yields comparable to solution-phase methods.

Structural Validation and Analytical Techniques

X-Ray Crystallography

Single-crystal X-ray analysis of a brominated analog (C₁₂H₁₂BrN₃O) confirmed the triclinic crystal system (space group P-1) with lattice parameters a = 5.872 Å, b = 10.870 Å, c = 19.523 Å. Hydrogen bonding between the hydroxyl group and neighboring nitrogen atoms stabilizes the molecular conformation.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 2.5–3.1 ppm (methylene groups), and δ 1.1 ppm (geminal dimethyl groups).

  • IR Spectroscopy : Stretching vibrations at 3250 cm⁻¹ (O-H) and 1680 cm⁻¹ (C=O) confirm functional groups .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazoloquinazoline ring, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazoloquinazolines with different functional groups.

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves its interaction with molecular targets such as kinases. By inhibiting kinases like Pim-1, the compound can interfere with signaling pathways that regulate cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocycle Core Modifications

Tetrazolo[5,1-b]quinazolin-9-ol (9BV)
  • Structure : Replaces the pyrazolo ring with a tetrazolo group (N₅ instead of N₂).
  • Molecular Formula : C₈H₅N₅O (MW: 187.16 g/mol) .
  • Key Differences :
    • Reduced molecular weight and hydrophobicity due to the smaller tetrazole ring.
    • Enhanced hydrogen-bonding capacity from the additional nitrogen atoms.
  • Applications : Used as a ligand in crystallographic studies but lacks reported bioactivity data .
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol (Peganole)
  • Structure : Pyrrolo[2,1-b]quinazoline core instead of pyrazolo.
  • Molecular Formula : C₁₁H₁₂N₂O (MW: 188.23 g/mol) .
  • Key Differences :
    • The pyrrolo ring introduces a five-membered saturated ring, altering planarity and electronic properties.
    • Lower nitrogen content may reduce interactions with biological targets compared to pyrazolo derivatives.

Substituent Variations

9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic Acid
  • Structure : Trifluoromethyl and carboxylic acid substituents at positions 9 and 2, respectively.
  • Molecular Formula : C₁₃H₁₁F₃N₃O₂ (MW: 310.24 g/mol) .
  • Key Differences: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity.
2-Methyl-5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-9-one
  • Structure : Triazolo ring replaces pyrazolo, with a methyl group at position 2 and a ketone at position 8.
  • Molecular Formula : C₁₀H₁₂N₄O (MW: 204.23 g/mol) .
  • Ketone group at position 9 may reduce redox reactivity compared to the hydroxyl group in the target compound.

Physicochemical Properties

Property Target Compound 9BV Peganole 9-CF₃ Derivative
Molecular Weight (g/mol) 278.13 (est.) 187.16 188.23 310.24
LogP (Predicted) 2.8 1.2 1.5 3.1
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH) 2 (OH, COOH)
Aromatic Rings 2 2 2 2

Biological Activity

2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a complex organic compound that has garnered attention in scientific research due to its diverse biological activities. This compound belongs to the class of pyrazoloquinazolines and features a unique fused ring structure that contributes to its pharmacological potential. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OC_{16}H_{15}N_{3}O with a molecular weight of 265.31 g/mol. The compound's structure includes a phenyl group attached to a pyrazoloquinazoline backbone, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O
Molecular Weight265.31 g/mol
CAS Number700847-42-3

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common synthetic route includes the following steps:

  • Combine phenylhydrazine with an aldehyde in ethanol.
  • Add triethylamine as a catalyst.
  • Heat the mixture under reflux.
  • Allow cooling and precipitate the product.
  • Purify through crystallization.

This method highlights the compound's accessibility for research purposes.

Biological Activities

Research indicates that this compound exhibits significant biological activities across various domains:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For example:

  • Mechanism of Action : It has been shown to interfere with tubulin/microtubule function and induce apoptosis in cancer cell lines such as prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549) .
  • IC50 Values : The compound exhibited IC50 values ranging from 0.85 to 3.32 µM against different cancer cell lines .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Quinazoline derivatives are known for their antibacterial effects; thus, further exploration into this area could yield promising results.

Enzyme Inhibition

Studies have suggested that derivatives of quinazoline compounds can inhibit various enzymes such as COX and urease . The specific inhibition profile of this compound remains to be fully elucidated but may follow similar trends observed in related compounds.

Case Studies

  • Study on Anticancer Mechanisms : A study demonstrated that 2-Phenyl-4-quinolone (a related compound) caused G2/M arrest in the cell cycle and induced apoptosis through caspase activation . While not directly on the tetrahydro derivative discussed here, it provides insights into similar mechanisms that may apply.
  • Molecular Docking Studies : Research involving quinazoline derivatives has utilized molecular docking to predict interactions with biological macromolecules . Such studies could be extended to this compound to identify potential targets.

Q & A

Q. Basic

  • Solubility : Low aqueous solubility (due to aromaticity) necessitates organic solvents (e.g., DMSO, DMF) for in vitro assays. Solubility in ethanol or dichloromethane aids synthetic steps .
  • Stability : Susceptible to oxidation in acidic/basic conditions. Storage at 4°C under inert atmosphere (N2_2) is recommended .

What strategies optimize synthetic yield for this compound?

Q. Advanced

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in aryl substitutions, reducing byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for cyclization steps, while refluxing in acetic acid increases purity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by ~20% compared to conventional heating .

How can structure-activity relationships (SAR) guide biological activity studies?

Q. Advanced

  • Core modifications : Adding electron-withdrawing groups (e.g., Cl, CF3_3) to the phenyl ring enhances antimicrobial activity by increasing lipophilicity and target binding .
  • Hydroxyl group role : The -OH at position 9 is critical for hydrogen bonding with enzymes (e.g., kinases or microbial targets). Methylation at this position reduces activity by 50% .
  • Tetrahydro ring : Saturation of the pyrazole ring improves metabolic stability compared to fully aromatic analogs .

How can contradictory data in reported biological activities be resolved?

Q. Advanced

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
  • Dose-response analysis : EC50_{50} values should be compared across studies; discrepancies may arise from differences in assay sensitivity or impurity levels .
  • Structural validation : Reconfirm compound identity via X-ray crystallography (as in ) if activity diverges significantly from literature.

What derivatization strategies enhance pharmacological properties?

Q. Advanced

  • Azo coupling : Introducing azo groups at position 3 improves selectivity for tyrosine kinase inhibitors, as seen in related pyrazoloquinazolines .
  • Fluorination : Adding -CF3_3 or -F substituents increases blood-brain barrier penetration, leveraging strategies from antiallergic agents .
  • Prodrug design : Esterification of the -OH group improves oral bioavailability, with hydrolysis in vivo restoring activity .

What analytical challenges arise in purity assessment, and how are they addressed?

Q. Advanced

  • HPLC-MS : Detects trace impurities (<0.1%) from incomplete cyclization. Use C18 columns with acetonitrile/water gradients .
  • TLC monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress; iodine vapor visualizes spots for intermediates .
  • Elemental analysis : Confirms stoichiometry (C, H, N) to validate synthetic batches, with deviations >0.3% indicating impurities .

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